molecular formula C7H6BrNO2S B1380554 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide CAS No. 1341040-15-0

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Cat. No.: B1380554
CAS No.: 1341040-15-0
M. Wt: 248.1 g/mol
InChI Key: DGGJJLFEMYWPIT-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide: is a chemical compound with a unique structure that includes a benzisothiazole ring system. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the dioxide group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzisothiazole derivatives that lack the bromine substituent.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJJLFEMYWPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
Reactant of Route 2
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
Reactant of Route 3
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
Reactant of Route 4
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1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
Reactant of Route 5
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1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
Reactant of Route 6
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

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